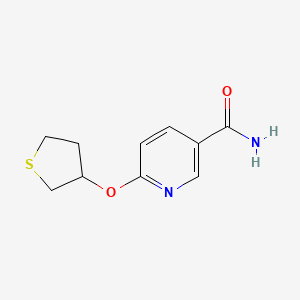![molecular formula C28H22N4O2 B2673447 2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797067-73-2](/img/structure/B2673447.png)
2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains two phenyl groups (benzene rings), an acetamide group, a pyridine ring, and an oxadiazole ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine groups) could contribute to the compound’s stability. The oxadiazole ring, a heterocycle containing nitrogen and oxygen, could also impact the compound’s reactivity .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Oxidation Reactivity and Synthetic Routes
Compounds with similar structural features, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, have been explored for their oxidation reactivity. Studies have shown various products can be generated through chemical oxidation using different oxidants, which suggests potential for chemical synthesis and modification applications (Pailloux et al., 2007).
Anticancer Activity
Derivatives of similar structural compounds have been tested for cytotoxic activity against cancer cell lines, showing promising results. For example, a novel compound derived from the indibulin and combretastatin scaffolds demonstrated good cytotoxicity on cancerous cell lines while exhibiting low toxicity on normal cells (Moghadam & Amini, 2018). This suggests potential therapeutic applications for similar acetamide derivatives in cancer treatment.
Corrosion Inhibition
Acetamide derivatives, including those with pyridinyl groups, have been synthesized and evaluated as corrosion inhibitors, demonstrating significant efficiency. This application is crucial for protecting metals in acidic environments, indicating a practical industrial use for such compounds (Yıldırım & Cetin, 2008).
Photochemical Properties
The study of 1,2,4-oxadiazolines and their N-O bond cleavage under photochemical conditions has revealed potential applications in synthesizing acetamidines and molecular compounds through mild conditions (Srimannarayana et al., 1970). These findings could be relevant for designing light-responsive materials or chemical triggers.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2-diphenyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c33-28(26(20-10-3-1-4-11-20)21-12-5-2-6-13-21)30-24-16-8-7-14-22(24)18-25-31-27(32-34-25)23-15-9-17-29-19-23/h1-17,19,26H,18H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWEQCDVDPULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

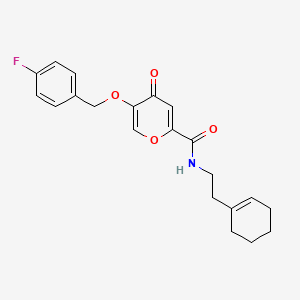
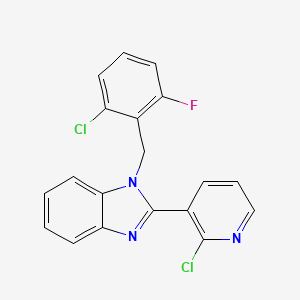
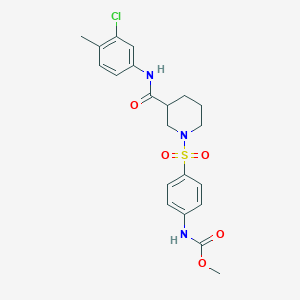
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)
![N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2673373.png)
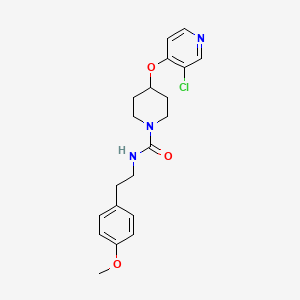
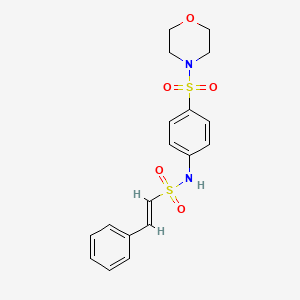
![2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2673380.png)

![8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2673383.png)
![1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2673384.png)
![3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2673385.png)
